(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide
Description
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide is a synthetic acrylamide derivative characterized by a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety and a tetrazole ring substituted with 3,4-difluorophenyl.
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O3/c19-13-4-3-12(8-14(13)20)25-17(22-23-24-25)9-21-18(26)6-2-11-1-5-15-16(7-11)28-10-27-15/h1-8H,9-10H2,(H,21,26)/b6-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFUSPNWEQHVIF-KXFIGUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzo[d][1,3]dioxole moiety, which is known for its biological activity.
- A tetrazole ring that enhances the compound's interaction with biological targets.
This structural framework is believed to contribute to its unique biological properties.
Anticancer Properties
Research has indicated that compounds containing benzo[d][1,3]dioxole and tetrazole moieties exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation and survival. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines by modulating the expression of key proteins involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes. For example:
- Cholinesterase Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic neurotransmission .
Case Studies
- In Vitro Studies : A study investigated the effects of the compound on cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls, supporting its efficacy in a biological context .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that compounds containing tetrazole rings exhibit anticancer properties. Research has shown that the incorporation of the tetrazole moiety enhances the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of tetrazole have been reported to target specific kinases involved in cancer progression .
-
Antimicrobial Properties :
- The benzo[d][1,3]dioxole structure is associated with antimicrobial activity. Compounds with this scaffold have been tested against various bacterial strains and have shown promising results in inhibiting growth . The combination of this moiety with the tetrazole component may enhance the spectrum of antimicrobial activity.
- Anti-inflammatory Effects :
In Vitro Studies
In vitro studies have demonstrated that (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 8.9 |
| HeLa (Cervical Cancer) | 15.2 |
These results indicate a strong potential for further development as an anticancer agent.
In Vivo Studies
Preliminary in vivo studies have shown that this compound can reduce tumor size in xenograft models of cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Therapeutic Potential
Given its diverse biological activities, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide holds promise as a lead compound for drug development targeting:
- Cancer Therapy : As an anticancer agent with potential for targeting specific pathways.
- Infection Control : As an antimicrobial agent against resistant bacterial strains.
- Inflammatory Diseases : As a treatment option for conditions characterized by chronic inflammation.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The benzo[d][1,3]dioxol group, present in both the target compound and the pyrazole derivative , is associated with enhanced metabolic stability and CNS penetration due to its lipophilic and electron-rich nature.
Stereochemical Influence :
- The Z-configuration of the acrylamide double bond in the target compound contrasts with the E-configuration in compound 7h . This stereochemical difference could lead to divergent binding affinities in chiral biological environments.
Fluorine Substitution: The 3,4-difluorophenyl group in the target compound introduces electron-withdrawing effects, which may enhance binding to aromatic-rich pockets in enzymes or receptors compared to non-fluorinated analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
